molecular formula C19H23N3O2 B14998360 N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

Cat. No.: B14998360
M. Wt: 325.4 g/mol
InChI Key: URGLLWPELGVBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring fused with a dimethoxyphenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines .

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its unique combination of a benzodiazole ring and a dimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-5-amine

InChI

InChI=1S/C19H23N3O2/c1-4-9-22-13-21-16-11-15(6-7-17(16)22)20-12-14-5-8-18(23-2)19(10-14)24-3/h5-8,10-11,13,20H,4,9,12H2,1-3H3

InChI Key

URGLLWPELGVBME-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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